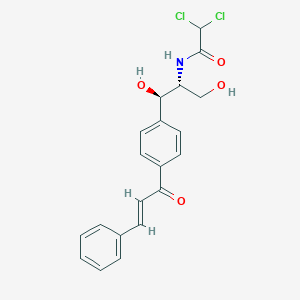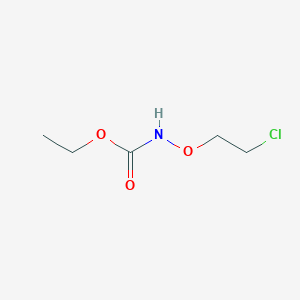
Ethyl (2-chloroethoxy)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloroethoxycarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-chloroethoxycarbamate can be synthesized through several methods. One common method involves the reaction of ethyl chloroformate with 2-chloroethanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields ethyl 2-chloroethoxycarbamate as the main product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere. This method allows for the precipitation of products from the reaction mixture, which can be obtained in high purity by filtration .
Industrial Production Methods
Industrial production of ethyl 2-chloroethoxycarbamate often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloroethoxycarbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of substituted carbamates.
Hydrolysis: In the presence of water and an acid or base catalyst, ethyl 2-chloroethoxycarbamate can hydrolyze to form 2-chloroethanol and ethyl carbamate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction conditions typically involve mild temperatures and the presence of a base.
Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction. Common acids include hydrochloric acid, while bases such as sodium hydroxide can also be used.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired products. .
Major Products Formed
Nucleophilic substitution: Substituted carbamates.
Hydrolysis: 2-chloroethanol and ethyl carbamate.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound
Applications De Recherche Scientifique
Ethyl 2-chloroethoxycarbamate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification.
Medicinal Chemistry: It serves as a building block for the development of new drugs and therapeutic agents.
Industrial Applications: Ethyl 2-chloroethoxycarbamate is used in the production of polymers, coatings, and other industrial materials .
Mécanisme D'action
The mechanism of action of ethyl 2-chloroethoxycarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This inhibition can lead to the disruption of metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Ethyl 2-chloroethoxycarbamate can be compared with other similar compounds, such as:
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group. It has different reactivity and applications.
Ethyl carbamate: Lacks the chloroethoxy group, leading to different chemical properties and uses.
2-chloroethyl carbamate: Similar but with variations in the position of the chloro group, affecting its reactivity and applications .
Propriétés
Numéro CAS |
35558-07-7 |
|---|---|
Formule moléculaire |
C5H10ClNO3 |
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
ethyl N-(2-chloroethoxy)carbamate |
InChI |
InChI=1S/C5H10ClNO3/c1-2-9-5(8)7-10-4-3-6/h2-4H2,1H3,(H,7,8) |
Clé InChI |
OQRSQIKGGGGEJA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NOCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide](/img/structure/B12929027.png)

![5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl-](/img/structure/B12929043.png)



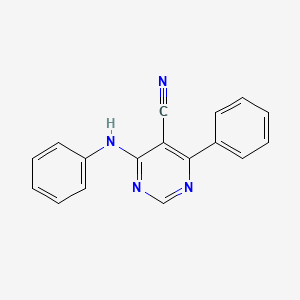
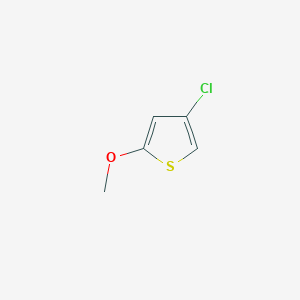


![4-Piperidinol, 1-[2-amino-5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12929070.png)
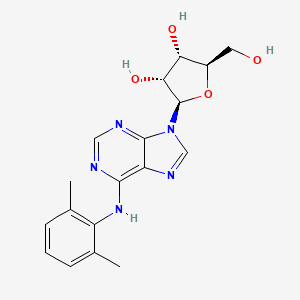
![(6S)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12929084.png)
